(3-Iodophenyl)hydrazine hydrochloride
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Overview
Description
(3-Iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClIN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-iodophenyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Iodophenyl)hydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(3-Iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Iodophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The compound can also participate in redox reactions, where it either donates or accepts electrons .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodophenyl)hydrazine hydrochloride
- (2-Iodophenyl)hydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness
(3-Iodophenyl)hydrazine hydrochloride is unique due to the position of the iodine atom on the phenyl ring. This positional difference can significantly affect the reactivity and properties of the compound. For example, (4-Iodophenyl)hydrazine hydrochloride may have different steric and electronic effects compared to this compound, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C6H8ClIN2 |
---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
(3-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
BOMBFECOZPIPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NN.Cl |
Origin of Product |
United States |
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